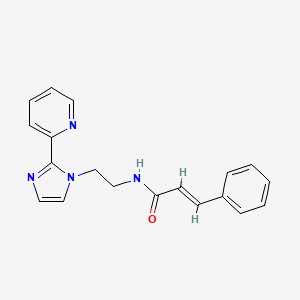

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-18(10-9-16-6-2-1-3-7-16)21-12-14-23-15-13-22-19(23)17-8-4-5-11-20-17/h1-11,13,15H,12,14H2,(H,21,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLDTSXCAJJBOO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazole ring.

Alkylation: The imidazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated imidazole derivative with cinnamoyl chloride in the presence of a base to form the cinnamamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The pyridine and imidazole rings can be oxidized under strong oxidative conditions.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyridine and imidazole rings.

Reduction: The corresponding amine derivative of the cinnamamide moiety.

Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyridine and imidazole rings may facilitate binding to metal ions or active sites of enzymes, while the cinnamamide moiety could interact with hydrophobic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Imidazole-Pyridine Hybrids

- 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) (): This compound shares the pyridin-2-yl-ethylamine backbone but replaces the imidazole and cinnamamide groups with a nitrofuran carboxamide. This structural difference could lead to divergent biological activities (e.g., antimicrobial vs. anti-inflammatory) .

- Zamaporvint (WHO List 91) (): Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide) features a trifluoromethylpyridine-imidazole core and a pyrazine-linked acetamide. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s cinnamamide.

b. Benzimidazole Derivatives

- N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (): These compounds replace the pyridine-imidazole-ethyl spacer with benzimidazole and pyrazole units. The benzimidazole’s fused aromatic system enhances planar rigidity, which may improve DNA intercalation (common in anticancer agents).

Pharmacological and Physicochemical Properties

| Compound Name | Key Structural Features | Potential Bioactivity | Solubility/Lipophilicity |

|---|---|---|---|

| N-(2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide | Pyridine, imidazole, cinnamamide | Enzyme modulation, anti-inflammatory* | Moderate (polar pyridine vs. hydrophobic cinnamamide) |

| 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) | Pyridine-ethyl, nitrofuran | Antimicrobial | High (nitro group enhances polarity) |

| Zamaporvint | Trifluoromethylpyridine, pyrazine, acetamide | Kinase inhibition* | High lipophilicity (CF3 group) |

| N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide | Benzimidazole, pyrazole | Anticancer, antiviral* | Low (planar aromatic systems) |

*Inferred from structural analogs; direct data unavailable.

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes current knowledge on its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves coupling reactions between pyridine derivatives and cinnamic acid or its derivatives. The structural characterization is usually confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of cinnamic acid derivatives, including those similar to this compound. Notably, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines, particularly through mechanisms involving the epidermal growth factor receptor (EGFR) inhibition.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cinnamamide | BEL-7402 | 1.94 | Cell growth inhibition |

| Compound 3h | EGFR+ HER-2 | 0.62 (EGFR) | EGFR inhibition |

| Compound 6 | HepG2 | 4.23 | EGFR inhibition |

The compound 3h exhibited potent inhibitory activity against EGFR with an IC50 value of 0.62 μM, comparable to the known inhibitor erlotinib (IC50 = 0.03 μM) . This suggests that this compound may also exhibit similar properties.

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : Compounds with similar structures have been shown to inhibit autophosphorylation of EGFR, leading to reduced proliferation in cancer cells .

- Apoptotic Induction : Studies indicate that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic markers like p53 and Bax while downregulating anti-apoptotic markers such as Bcl2 .

Case Studies and Research Findings

A study focusing on the antiproliferative effects of related compounds found that those bearing imidazole rings displayed significant cytotoxicity against liver cancer cell lines (HepG2). For instance, compound 6 showed an IC50 value of 4.23 μM, indicating its effectiveness in inhibiting cancer cell growth .

Additionally, flow cytometry analysis revealed that these compounds could arrest the cell cycle at the G1 phase, further supporting their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole-pyridine core via condensation of 2-(pyridin-2-yl)-1H-imidazole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Coupling the intermediate with cinnamoyl chloride using a nucleophilic acyl substitution reaction in anhydrous dichloromethane or DMF .

- Key parameters: Solvent polarity, temperature control (to avoid side reactions), and stoichiometric ratios of reagents.

- Yield optimization: Use of coupling agents like HOBt/DCC or catalytic bases (e.g., DMAP) to enhance efficiency .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalytic additives: Use of 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .

- Temperature modulation: Gradual heating (40–60°C) to balance reactivity and stability.

- Purification: Column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, imidazole protons at δ 7.5–8.0 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How should researchers resolve discrepancies between NMR data and X-ray crystallography results?

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase conformers. Strategies include:

- Dynamic NMR studies: Variable-temperature NMR to detect conformational exchange .

- Computational modeling: Density Functional Theory (DFT) to compare solution-phase and solid-state geometries .

- Re-refinement of X-ray data: Use programs like SHELXL to check for overfitting or missed hydrogen bonds .

Advanced: What computational approaches predict the biological targets of this compound?

Answer:

- Molecular docking: Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding poses .

- QSAR modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

- Molecular Dynamics (MD) simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition assays: Fluorescence-based or colorimetric methods (e.g., kinase or protease inhibition) .

- Cell viability assays: MTT or resazurin reduction in cancer/hepatocyte cell lines (IC₅₀ determination) .

- Receptor binding studies: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: How can researchers validate the compound’s mechanism of action involving the Nrf2 pathway?

Answer:

- Western blotting: Measure Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1) .

- siRNA knockdown: Silence Nrf2 in cell lines to observe loss of protective effects .

- Electrophilic reactivity assays: Test direct Keap1 binding using fluorescence polarization .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipinski’s Rule compliance: Adjust logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .

- Prodrug design: Introduce ester groups to enhance solubility, which hydrolyze in vivo to active form .

- Metabolic stability assays: Use liver microsomes to identify metabolic hotspots for structural modification .

Basic: How are crystallographic data for this compound analyzed and refined?

Answer:

- Data collection: Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) .

- Structure solution: SHELXT for initial phase determination .

- Refinement: SHELXL for least-squares minimization, with anisotropic displacement parameters for non-H atoms .

- Validation: Check CIF files with PLATON for missed symmetry or disorder .

Advanced: What analytical approaches differentiate polymorphic forms of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.